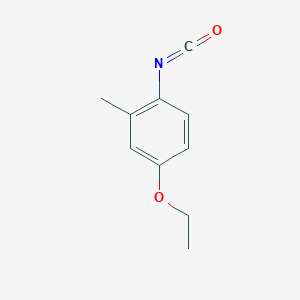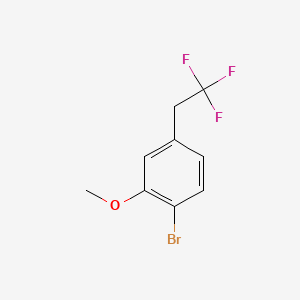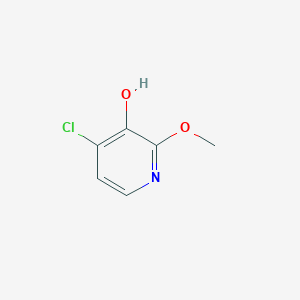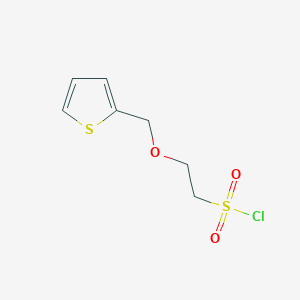
2-(Thiophen-2-ylmethoxy)ethane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Thiophen-2-yl)methoxy]ethane-1-sulfonyl chloride is an organic compound that features a thiophene ring, an ether linkage, and a sulfonyl chloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(thiophen-2-yl)methoxy]ethane-1-sulfonyl chloride typically involves the reaction of thiophen-2-ylmethanol with ethane-1-sulfonyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Thiophen-2-yl)methoxy]ethane-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Oxidation and reduction: The thiophene ring can participate in oxidation and reduction reactions, although these are less common for this compound.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the thiophene ring.
Major Products Formed
Sulfonamide derivatives: Formed by the reaction with amines.
Sulfonate ester derivatives: Formed by the reaction with alcohols.
Oxidized thiophene derivatives: Formed by the oxidation of the thiophene ring.
Wissenschaftliche Forschungsanwendungen
2-[(Thiophen-2-yl)methoxy]ethane-1-sulfonyl chloride has several applications in scientific research:
Organic synthesis: It is used as a building block for the synthesis of more complex molecules.
Medicinal chemistry: The compound can be used to synthesize potential drug candidates, particularly those targeting enzymes or receptors that interact with sulfonyl chloride groups.
Material science: It can be used in the development of new materials with specific properties, such as conductivity or reactivity
Wirkmechanismus
The mechanism of action of 2-[(thiophen-2-yl)methoxy]ethane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. This reactivity is exploited in various synthetic applications to modify or create new molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride compound with similar reactivity but lacking the thiophene ring.
Benzenesulfonyl chloride: Contains a benzene ring instead of a thiophene ring, offering different reactivity and properties.
2-(Thiophen-2-yl)ethanesulfonyl chloride: Similar structure but without the ether linkage.
Uniqueness
The thiophene ring can participate in additional reactions compared to simpler sulfonyl chlorides, providing more versatility in synthetic applications .
Eigenschaften
Molekularformel |
C7H9ClO3S2 |
|---|---|
Molekulargewicht |
240.7 g/mol |
IUPAC-Name |
2-(thiophen-2-ylmethoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C7H9ClO3S2/c8-13(9,10)5-3-11-6-7-2-1-4-12-7/h1-2,4H,3,5-6H2 |
InChI-Schlüssel |
PLPAQJPOUPMMDL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)COCCS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


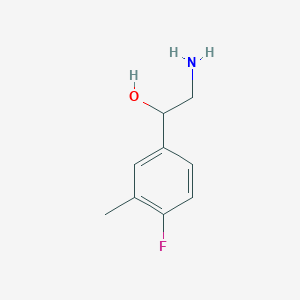


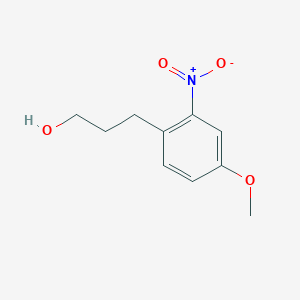
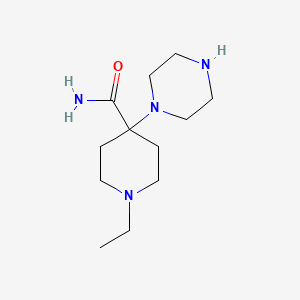

![Tert-butyl 6-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13619222.png)


